molecular formula C12H17Cl2F3N2 B2654888 1-(4-Trifluoromethylbenzyl)piperazine 2HCl CAS No. 1189890-21-8

1-(4-Trifluoromethylbenzyl)piperazine 2HCl

Cat. No.: B2654888
CAS No.: 1189890-21-8
M. Wt: 317.18
InChI Key: KQPPVBJMKDDPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Trifluoromethylbenzyl)piperazine 2HCl (CAS 107890-32-4) is a high-purity chemical intermediate with significant relevance in pharmaceutical research and development. This compound, with the molecular formula C12H17Cl2F3N2 and a molecular weight of 317.178 g/mol, is supplied with a minimum purity of 97% . Its primary research application is as a key synthon in the design and synthesis of novel histamine H3 receptor ligands . Studies have demonstrated that derivatives of this core structure function as potent non-imidazole antagonists of the histamine H3 receptor . In preclinical research, these antagonists have been investigated for their potential to modulate neurotransmitter systems, including serotonin and dopamine, and have shown an impact on reducing food intake in animal models, suggesting potential applications in metabolic disorder research . The piperazine scaffold, substituted with a trifluoromethylbenzyl group, is a privileged structure in medicinal chemistry, contributing to favorable pharmacokinetic properties and binding affinity. The product is intended for use in laboratory research as a building block for further chemical synthesis and for biological screening. This compound is provided as a solid and should be stored at room temperature . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)11-3-1-10(2-4-11)9-17-7-5-16-6-8-17;;/h1-4,16H,5-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPPVBJMKDDPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(4-Trifluoromethylbenzyl)piperazine

The synthesis of 1-(4-Trifluoromethylbenzyl)piperazine is primarily achieved through the formation of the benzylpiperazine core, followed by the introduction of the specific trifluoromethylbenzyl group. The final step often involves the formation of a dihydrochloride (B599025) salt to ensure purity and stability for research applications.

Strategies for Benzylpiperazine Ring Formation

The formation of the benzylpiperazine ring is a fundamental step in the synthesis of this class of compounds. The most common and direct approach involves the nucleophilic substitution reaction between piperazine (B1678402) and a suitable benzyl (B1604629) halide. Piperazine, a cyclic diamine, can act as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide, such as benzyl chloride or benzyl bromide. orgsyn.orgchemicalforums.com

To achieve mono-substitution, which is crucial for creating the desired product, reaction conditions must be carefully controlled. One effective strategy employs a piperazine salt, such as piperazine monohydrochloride, which is formed in situ. This method selectively protects one of the nitrogen atoms, reducing the likelihood of disubstitution and the formation of 1,4-dibenzylpiperazine. orgsyn.orgnih.gov The reaction typically proceeds in a suitable solvent like ethanol (B145695) or tetrahydrofuran. orgsyn.orglookchem.com

Introduction of the Trifluoromethylbenzyl Moiety

The specific 4-(trifluoromethyl)benzyl group is introduced by reacting piperazine with a corresponding 4-(trifluoromethyl)benzyl halide. The high reactivity of these benzylic halides facilitates the N-alkylation of the piperazine ring. The trifluoromethyl group on the phenyl ring is an important feature, known to enhance properties such as lipophilicity and metabolic stability in derivative compounds. ontosight.ai

Commonly used reagents for this transformation include 4-(trifluoromethyl)benzyl chloride and 4-(trifluoromethyl)benzyl bromide. chemicalforums.comlookchem.com The reaction is typically carried out in a solvent like tetrahydrofuran, often under reflux conditions to drive the reaction to completion. lookchem.com The use of a base, such as potassium carbonate, may be employed to neutralize the hydrogen halide formed during the reaction, particularly when starting with piperazine free base. chemicalforums.com

An alternative, though less commonly cited for this specific compound, is reductive amination. This would involve the reaction of piperazine with 4-(trifluoromethyl)benzaldehyde (B58038) in the presence of a reducing agent like sodium triacetoxyborohydride. auburn.edu

Table 1: Selected Synthetic Routes for 1-(4-Trifluoromethylbenzyl)piperazine

Starting MaterialsReagents & ConditionsProductReported YieldReference
Piperazine, 4-Trifluoromethylbenzyl chlorideTetrahydrofuran, Reflux, 4h, Inert atmosphere1-(4-Trifluoromethylbenzyl)piperazine88.0% lookchem.com
Piperazine, 4-BromomethyltrifluoromethylbenzeneTetrahydrofuran, Reflux1-(4-Trifluoromethylbenzyl)piperazine86.0% lookchem.com
Piperazine, Benzyl chloride (general method)Ethanol, 65°C1-Benzylpiperazine (B3395278)High orgsyn.org
Piperidine, 4-Trifluoromethylbenzyl chloride (analogous)K2CO3, Ethanol, Microwave, 80°C, 40 minN-(4-Trifluoromethylbenzyl)piperidineN/A chemicalforums.com

This table is interactive. Click on the headers to sort the data.

Salt Formation and Characterization for Research Purity

For research purposes, organic bases like 1-(4-trifluoromethylbenzyl)piperazine are often converted into their salt forms. The dihydrochloride (2HCl) salt is particularly common, offering enhanced stability, crystallinity, and solubility in aqueous media, which simplifies handling and purification. orgsyn.orgikm.org.my

The formation of the dihydrochloride salt is typically achieved by treating a solution of the free base, often dissolved in a solvent like ethanol or diethyl ether, with an excess of hydrochloric acid. orgsyn.orgauburn.edu The acid can be introduced as a solution in a solvent (e.g., ethanolic HCl) or as hydrogen chloride gas. orgsyn.orgauburn.edu The resulting salt precipitates from the solution and can be isolated by filtration, washed, and dried. orgsyn.org

Purity and identity of the final product, both as the free base and the dihydrochloride salt, are confirmed using various analytical techniques. These methods include Gas Chromatography-Mass Spectrometry (GC-MS) to determine molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure. auburn.eduikm.org.my

Derivatization Strategies Utilizing the 1-(4-Trifluoromethylbenzyl)piperazine Scaffold

The 1-(4-trifluoromethylbenzyl)piperazine molecule possesses a secondary amine on the piperazine ring (at the N4 position), which serves as a reactive handle for a wide range of chemical modifications. This allows for the synthesis of a diverse library of derivatives for further research.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperazine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the scaffold with various alkyl halides (e.g., alkyl bromides or chlorides) to introduce new alkyl or substituted alkyl groups. nih.govresearchgate.net This reaction is a standard method for creating 1,4-disubstituted piperazine derivatives. researchgate.net For instance, reacting the scaffold with an alkyl bromide in the presence of a base would yield the corresponding N-alkylated product. nih.gov

N-Acylation is achieved by reacting the scaffold with acylating agents such as acyl chlorides or acid anhydrides. beilstein-journals.org This reaction forms an amide bond and is a common strategy for introducing carbonyl-containing functional groups. These reactions are foundational in medicinal chemistry for exploring structure-activity relationships. nih.gov

Introduction of Diverse Functional Groups

Through N-alkylation and N-acylation, a vast array of functional groups can be introduced onto the piperazine scaffold. This modular approach allows for the systematic modification of the compound's physicochemical properties.

For example, N-alkylation can be used to attach more complex side chains, including those containing other rings or functional groups like esters or nitriles. nih.gov N-acylation can introduce various aryl or heteroaryl groups through the use of corresponding acyl chlorides, leading to the formation of complex amide derivatives. nih.gov These strategies are instrumental in the synthesis of novel compounds built upon the core 1-(4-trifluoromethylbenzyl)piperazine structure. nih.gov

Table 2: Examples of Derivatization Reactions on the Piperazine Scaffold

Reaction TypeReagent ClassFunctional Group IntroducedPotential Product Class
N-AlkylationAlkyl Halide (R-X)Alkyl group (-R)1-Alkyl-4-(4-trifluoromethylbenzyl)piperazine
N-AcylationAcyl Chloride (RCOCl)Acyl group (-COR)1-Acyl-4-(4-trifluoromethylbenzyl)piperazine
Reductive AminationAldehyde/Ketone, Reducing AgentSubstituted Alkyl group1-Alkyl-4-(4-trifluoromethylbenzyl)piperazine
Michael Additionα,β-Unsaturated CarbonylAlkyl chain with carbonylSubstituted piperazine derivative

This table provides a conceptual overview of derivatization possibilities.

Multi-Step Synthesis of Complex Piperazine Derivatives

The strategic incorporation of the 1-(4-trifluoromethylbenzyl)piperazine scaffold into more complex molecules is a common theme in the development of novel therapeutic agents. This often involves multi-step synthetic sequences where the piperazine nitrogen atoms serve as key nucleophilic sites for further functionalization. A representative example of such a strategy can be found in the synthesis of potent and selective α1b-adrenergic receptor antagonists, such as L-765,314. acs.orgsigmaaldrich.com While not a direct derivative of 1-(4-trifluoromethylbenzyl)piperazine, the synthetic approach to L-765,314 illustrates a general and relevant strategy for elaborating a piperazine core, which could be adapted for derivatives of the title compound. acs.org

The synthesis of such complex molecules typically begins with a pre-functionalized piperazine core. This core is then elaborated through a series of chemical transformations, including acylation, alkylation, and coupling reactions, to build the final complex structure.

A general synthetic approach, inspired by the synthesis of related complex piperazine-containing molecules, could involve the following key transformations:

N-Acylation: The secondary amine of a monosubstituted piperazine, such as 1-(4-trifluoromethylbenzyl)piperazine, can readily react with an acyl chloride or a carboxylic acid (using a coupling agent) to form an amide. This introduces a new functional group that can be further modified or may be a key part of the final pharmacophore.

Reductive Amination: The piperazine nitrogen can be alkylated by reaction with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. This is a powerful method for forming carbon-nitrogen bonds and introducing a wide variety of substituents. researchgate.net

Nucleophilic Substitution: The piperazine can act as a nucleophile to displace a leaving group, such as a halide, from an alkyl or benzyl halide, leading to N-alkylation.

A hypothetical multi-step synthesis to a complex derivative starting from 1-(4-trifluoromethylbenzyl)piperazine could be envisioned as a sequence of these fundamental reactions. For instance, the synthesis of piperazine-based CCR5 antagonists often involves the coupling of a piperazine derivative with various aromatic or heteroaromatic systems. plos.orgnih.govsemanticscholar.org

To illustrate a potential multi-step sequence, consider the following hypothetical pathway for the synthesis of a complex derivative:

StepReactant 1Reactant 2Reaction TypeProduct
11-(4-Trifluoromethylbenzyl)piperazine4-Nitrobenzoyl chlorideN-Acylation1-(4-Nitrobenzoyl)-4-(4-trifluoromethylbenzyl)piperazine
21-(4-Nitrobenzoyl)-4-(4-trifluoromethylbenzyl)piperazineH₂, Pd/CNitro group reduction1-(4-Aminobenzoyl)-4-(4-trifluoromethylbenzyl)piperazine
31-(4-Aminobenzoyl)-4-(4-trifluoromethylbenzyl)piperazineCyclohexanecarboxylic acidAmide couplingN-(4-(4-(4-(Trifluoromethyl)benzyl)piperazine-1-carbonyl)phenyl)cyclohexanecarboxamide

Stereochemical Considerations in Synthesis of Derivatives

The introduction of stereocenters into piperazine derivatives is a critical aspect of drug design, as the biological activity of enantiomers can differ significantly. While 1-(4-trifluoromethylbenzyl)piperazine itself is achiral, its derivatives can possess one or more stereocenters, which can be introduced on the piperazine ring or on the substituents attached to it. The synthesis of stereochemically pure piperazine derivatives can be approached through two main strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis:

Asymmetric synthesis aims to create a specific stereoisomer directly. Several methods have been developed for the enantioselective synthesis of substituted piperazines. rsc.org These can include:

Catalytic Asymmetric Allylic Alkylation: This method can be used to synthesize chiral α,α-disubstituted piperazin-2-ones, which can then be reduced to the corresponding chiral gem-disubstituted piperazines. nih.gov

Substrate-Controlled Diastereoselective Reactions: If a chiral auxiliary is present on one of the reactants, it can direct the stereochemical outcome of a subsequent reaction.

Enantioselective Hydrogenation: Asymmetric hydrogenation of prochiral pyrazine (B50134) precursors can lead to chiral piperazines.

For derivatives of 1-(4-trifluoromethylbenzyl)piperazine, a stereocenter could be introduced, for example, by alkylating the second nitrogen with a chiral electrophile. The stereochemical outcome of such a reaction would depend on the nature of the electrophile and the reaction conditions.

Chiral Resolution:

When an asymmetric synthesis is not feasible or provides low enantiomeric excess, the resolution of a racemic mixture is a common alternative. This involves separating the enantiomers of the final product or a chiral intermediate. Common methods for chiral resolution include:

Diastereomeric Salt Formation: The racemic piperazine derivative is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by crystallization. The desired enantiomer is then recovered by removing the resolving agent.

Chiral Chromatography: The enantiomers can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase. This technique is widely used for both analytical and preparative-scale separations of chiral piperazine derivatives.

The table below summarizes the key approaches to obtaining stereochemically pure derivatives.

MethodDescriptionApplicability to 1-(4-Trifluoromethylbenzyl)piperazine Derivatives
Asymmetric Synthesis Direct synthesis of a single enantiomer using chiral catalysts, substrates, or reagents.Applicable when introducing a new stereocenter, for example, through alkylation with a chiral electrophile.
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers.Applicable after a non-stereoselective synthesis of a chiral derivative.
- Diastereomeric Salt FormationFormation of separable diastereomeric salts with a chiral resolving agent.A classical and often scalable method.
- Chiral ChromatographySeparation of enantiomers based on their differential interaction with a chiral stationary phase.A versatile and widely used analytical and preparative technique.

Preclinical Pharmacological Investigations of Derivatives

In Vitro Cellular and Molecular Mechanistic Studies of Derivatives

Beyond receptor binding, in vitro studies have explored the cellular and molecular mechanisms of action of these piperazine (B1678402) derivatives. Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor.

For example, the α1-antagonistic properties of high-affinity piperazine derivatives were confirmed by their ability to inhibit phenylephrine-induced contractions in isolated rat aorta tissue, with potencies that correlated well with their binding affinities. nih.gov In studies of histamine (B1213489) receptor ligands, Bioluminescence Resonance Energy Transfer (BRET) assays were used to measure Gi protein activation, confirming the antagonist profile of novel piperazine derivatives at H3R and H4R. frontiersin.org

Furthermore, mechanistic studies on D4R antagonists have revealed effects beyond simple receptor blockade. In glioblastoma (GBM) cell lines, treatment with potent D4R antagonists led to a decrease in cell viability. mdpi.comunimi.it Subsequent investigations showed that these compounds could induce cell death and cell cycle arrest, promote the production of reactive oxygen species (ROS), and cause mitochondrial dysfunction in GBM cells. mdpi.com These findings suggest that the cellular effects of these derivatives can be complex, involving multiple downstream signaling pathways.

Neurotransmitter Uptake Inhibition Assays (e.g., dopamine (B1211576), serotonin (B10506), noradrenaline)

The interaction of 1-(4-Trifluoromethylbenzyl)piperazine derivatives with monoamine transporters is a key area of investigation to understand their potential impact on neurotransmission. In vitro neurotransmitter uptake inhibition assays are employed to determine the potency and selectivity of these compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET).

Research on a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines, which share structural similarities with the target compounds, has provided insights into the structure-activity relationships governing transporter affinity. One analog, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, demonstrated a notable profile as an allosteric modulator of the human serotonin transporter (hSERT), although it displayed low affinity for all three transporters. nih.gov Other compounds within this series, however, exhibited high affinity for DAT in the low nanomolar range with significant selectivity over both SERT and NET. nih.gov

Another study on chlorophenylpiperazine (B10847632) analogues highlighted their potential as high-affinity ligands for the dopamine transporter. nih.gov For instance, 1-(3-chlorophenyl)-4-phenethylpiperazine showed increased affinity for DAT, suggesting that modifications to the piperazine scaffold can significantly influence transporter selectivity. nih.gov While direct data for 1-(4-Trifluoromethylbenzyl)piperazine derivatives is limited, these findings from structurally related compounds suggest that the trifluoromethylbenzyl moiety likely influences interactions with monoamine transporters.

Table 1: Neurotransmitter Transporter Binding Affinities of Selected Piperazine and Piperidine Derivatives

Compound DAT Ki (nM) SERT Ki (nM) NET Ki (nM) SERT/DAT Selectivity Ratio
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine >1000 >1000 >1000 -
1-(3-chlorophenyl)-4-phenethylpiperazine High Affinity Moderate Affinity Low Affinity >160

Data extrapolated from studies on structurally related compounds to provide context. nih.govnih.gov

Neurotransmitter Release Modulation Investigations

Beyond reuptake inhibition, the ability of these derivatives to modulate the release of neurotransmitters is another crucial aspect of their pharmacological profile. Phenylpiperazine derivatives, such as 1-(4-trifluoromethylphenyl)piperazine (B1295231) (pTFMPP), have been identified as serotonergic releasing agents. wikipedia.org This suggests that derivatives of 1-(4-Trifluoromethylbenzyl)piperazine may also possess the capacity to induce the release of serotonin and potentially other monoamines like dopamine and norepinephrine. The mechanism often involves interaction with the respective transporters, causing a reverse transport of the neurotransmitter from the presynaptic terminal into the synaptic cleft. However, detailed quantitative studies on the neurotransmitter-releasing properties of specific 1-(4-Trifluoromethylbenzyl)piperazine derivatives are not extensively documented in the current literature.

Receptor Functional Assays (e.g., agonist/antagonist activity in cell lines)

Studies on N-benzyltryptamines have shown that substitution on the benzyl (B1604629) moiety can significantly influence functional activity at serotonin 5-HT2A and 5-HT2C receptors. plos.orgresearchgate.net For instance, many of these compounds act as full agonists at the 5-HT2C receptor while displaying lower efficacy at the 5-HT2A subtype. researchgate.net This highlights the potential for the trifluoromethylbenzyl group to confer specific functional properties at serotonin receptors.

Furthermore, research into 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines, including a derivative with a 4-trifluoromethylbenzyl substituent, has identified these compounds as potent histamine H3 receptor antagonists. nih.gov The antagonistic activity was confirmed in vitro, with pA2 values indicating high potency. nih.gov This suggests a potential interaction of 1-(4-Trifluoromethylbenzyl)piperazine derivatives with the histamine H3 receptor system.

Table 2: Receptor Functional Activity of a Structurally Related Guanidine (B92328) Derivative

Compound Receptor Functional Activity Potency (pA2)
1-{4-[4-(4-Trifluoromethylbenzyl)piperazin-1-yl]butyl}guanidine analogue Histamine H3 Antagonist 8.43 - 8.49

Data from a study on a guanidine derivative containing the 4-trifluoromethylbenzylpiperazine moiety. nih.gov

In Vivo Behavioral and Physiological Models Utilizing Derivatives (Animal Studies)

To translate in vitro findings into a more complex biological system, in vivo studies in animal models are essential. These studies provide valuable information on the behavioral and physiological effects of 1-(4-Trifluoromethylbenzyl)piperazine derivatives.

Evaluation of Locomotor Activity Modulation

The effects of psychoactive compounds on spontaneous locomotor activity in rodents are a common measure of their stimulant or sedative properties. Studies on benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have demonstrated distinct effects on locomotor activity in mice. BZP was found to increase locomotor activity in a dose-dependent manner, indicative of stimulant-like properties. nih.gov In contrast, TFMPP and other phenylpiperazines tended to decrease locomotor activity. nih.gov These findings suggest that the specific placement of the trifluoromethyl group and the nature of the linker to the piperazine ring are critical determinants of the effect on locomotion. It can be hypothesized that derivatives of 1-(4-Trifluoromethylbenzyl)piperazine may exhibit a complex locomotor profile, potentially influenced by the balance of their effects on different neurotransmitter systems.

Assessment of Food Intake in Rodent Models

The regulation of appetite and food intake is a complex process involving multiple neurotransmitter systems. A study investigating the in vivo effects of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines, including derivatives with a 4-trifluoromethylbenzyl group, found that parenteral administration for five days reduced the food intake of rats. nih.gov This anorectic effect suggests a potential role for these compounds in the modulation of feeding behavior.

Table 3: Effect of a 1-(4-Trifluoromethylbenzyl)piperazine Guanidine Derivative on Food Intake in Rats

Compound Administration Duration Effect on Food Intake
Parenteral 5 days Reduction

Findings from a study on a guanidine derivative containing the 4-trifluoromethylbenzylpiperazine moiety. nih.gov

Measurement of Brain Neurotransmitter Concentrations

To correlate behavioral effects with neurochemical changes, direct measurement of neurotransmitter concentrations in the brain is performed. In the same study that observed reduced food intake, the administration of certain 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidine derivatives, including those with a benzyl or trifluoromethylbenzyl substituent, was found to significantly reduce serotonin and dopamine concentrations in the brains of rats. nih.gov This finding provides in vivo evidence for the modulation of central monoaminergic systems by these compounds and aligns with the in vitro findings of interactions with monoamine transporters.

Table 4: Effect of 1-(4-Trifluoromethylbenzyl)piperazine Guanidine Derivatives on Rat Brain Monoamine Concentrations

Compound Administered Effect on Serotonin Levels Effect on Dopamine Levels
1a (benzyl derivative) Significant Reduction No Significant Change
1c (4-trifluoromethylbenzyl derivative) No Significant Change Significant Reduction

Results from a study on guanidine derivatives containing benzylpiperazine moieties. nih.gov

Compound Names Table

Abbreviation/CodeFull Chemical Name
1a1-substituted-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidine with a benzyl substituent
1c1-substituted-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidine with a 4-trifluoromethylbenzyl substituent
BZPBenzylpiperazine
DATDopamine Transporter
NETNorepinephrine Transporter
pTFMPP1-(4-Trifluoromethylphenyl)piperazine
SERTSerotonin Transporter
TFMPP1-(3-Trifluoromethylphenyl)piperazine

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophores for Receptor/Transporter Interactions

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 1-(4-trifluoromethylbenzyl)piperazine scaffold, the key pharmacophoric elements are generally understood to be the piperazine (B1678402) ring and the aromatic trifluoromethylbenzyl moiety.

The piperazine nucleus is a common feature in many biologically active compounds and is often considered a "privileged structure". researchgate.net Its two opposing nitrogen atoms can act as hydrogen bond acceptors and donors, contributing to a large polar surface area and structural rigidity. researchgate.net These properties can lead to improved aqueous solubility and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics, as well as enhanced affinity and specificity for biological targets. researchgate.net The basicity of the piperazine nitrogens is another crucial factor, with the N-atom not connected to the benzyl (B1604629) group often being vital for forming ionic interactions with acidic residues in receptor binding pockets. nih.gov

The trifluoromethylbenzyl group serves as a critical hydrophobic and aromatic feature. The benzyl portion allows for potential π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target protein. The trifluoromethyl (CF3) group itself is a significant pharmacophore that can modulate a molecule's steric and electrostatic properties, lipophilicity, and metabolic stability. researchgate.netmdpi.com

Pharmacophore models for related piperazine derivatives have been designed to map these features in 3D space. For instance, models for 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity suggest a complex arrangement of features that define the ligand's binding to its receptor. nih.gov These models typically highlight the importance of the relative positioning of the hydrophobic aromatic ring, the basic nitrogen center, and other potential hydrogen bonding groups for optimal biological activity.

Impact of Trifluoromethylbenzyl Moiety on Ligand-Target Binding

The trifluoromethylbenzyl moiety plays a multifaceted role in the interaction of these ligands with their biological targets. The substitution pattern on the benzyl ring is a determining factor for potency and selectivity.

The trifluoromethyl (CF3) group, in particular, has a profound impact due to its unique properties. It is a strong electron-withdrawing group with high electronegativity, which can influence hydrogen bonding and electrostatic interactions with target proteins. mdpi.com The CF3 group is larger than a methyl group, which can lead to increased hydrophobic interactions, potentially enhancing binding affinity and selectivity. mdpi.com Its presence can significantly increase the lipophilicity of a compound, which may facilitate its passage across biological membranes like the blood-brain barrier. mdpi.comontosight.ai

Studies on various receptor ligands have demonstrated the importance of the CF3 group. For example, replacing a trifluoromethyl group with other substituents like a benzyl group in a glucocorticoid receptor ligand maintained binding potency but altered the functional activity from agonist to antagonist. nih.govebi.ac.uk This highlights that the CF3 group is not just a simple steric bulk but plays a crucial role in defining the precise conformational and electronic profile required for a specific biological outcome. nih.gov In the context of piperazine derivatives, the position of the CF3 group on the benzyl ring is also critical. The para-substitution, as in 1-(4-trifluoromethylbenzyl)piperazine, is a common motif, though other isomers like meta-substituted trifluoromethylphenylpiperazine (TFMPP) are also well-studied and exhibit different pharmacological profiles, often acting as serotonin (B10506) agonists. researchgate.net

The benzyl portion of the moiety provides a critical spacer and hydrophobic region. The flexibility of the benzyl group allows the molecule to adopt various conformations to fit into a binding pocket, while the aromatic ring can engage in favorable interactions with the target.

Influence of Piperazine Ring Substitutions on Pharmacological Activity

Modifications to the piperazine ring itself, particularly at the N4 position (the nitrogen not attached to the benzyl group), have been extensively explored to modulate pharmacological activity. The nature of the substituent at this position can dramatically alter a compound's affinity, selectivity, and functional properties.

SAR studies have shown that introducing different substituents on the second nitrogen of the piperazine ring can significantly impact receptor binding. For example, in a series of dopamine (B1211576) D2/D3 receptor ligands, incorporating various substituted indole (B1671886) rings at the N-position of the piperazine moiety was well-tolerated. nih.gov The linker connecting the indole to the piperazine (e.g., an amide or a methylene (B1212753) linker) also influenced affinity and selectivity, with an amide linker sometimes resulting in high affinity and selectivity for the D3 receptor. nih.gov

The basicity of the N4 nitrogen is a key parameter. In many cases, this nitrogen is protonated at physiological pH and forms a crucial ionic bond with an acidic residue (e.g., aspartate) in the binding site of aminergic G-protein coupled receptors (GPCRs). However, studies have shown that a decrease in the basicity of this nitrogen does not always lead to a loss of affinity, suggesting that its role may vary depending on the specific receptor and the nature of the interaction. nih.gov

Furthermore, the introduction of bulky or rigid substituents can provide conformational constraint or introduce new interaction points with the receptor, thereby enhancing selectivity for a particular receptor subtype. The general finding is that electron-withdrawing groups (like F, Cl, NO2, CF3) on an arylpiperazine moiety tend to result in greater inhibitory activities in some contexts compared to electron-donating groups (like OMe, Me). nih.gov

Bioisosteric Replacements within the Piperazine Scaffold and Their Consequences

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. acs.org The piperazine ring, while often beneficial, can sometimes be associated with undesirable properties, prompting researchers to explore bioisosteres.

Several replacements for the piperazine scaffold have been investigated. These include both flexible and rigid structures:

Flexible Diamines : Replacing the piperazine ring with a more flexible ethylenediamine (B42938) spacer has been shown to result in a loss of whole-cell activity in some antitubercular agents, even while retaining enzymatic activity, underscoring the importance of the piperazine ring's conformational rigidity for cellular uptake or target engagement. nih.gov

Homopiperazine (B121016) (1,4-diazepine) : Expanding the ring to a seven-membered homopiperazine can sometimes retain or even improve affinity. In one study on σ2 receptor ligands, a homopiperazine analog exhibited a high affinity of 4 nM. nih.govresearchgate.net

Rigid Bicyclic Diamines : To reduce conformational flexibility and potentially increase affinity and selectivity, rigid analogs such as 2,5-diazabicyclo[2.2.1]heptane have been used as piperazine counterparts. plos.org While this strategy can improve binding ability in some cases, it may also lead to a loss of affinity in others. nih.govresearchgate.netplos.org

Spirocyclic Diamines : Spirodiamine analogs have also been explored. Replacing a piperazine ring in the drug Olaparib with a spirodiamine analogue was shown to beneficially affect activity. enamine.net However, in the context of σ2 receptor ligands, replacing the piperazine with diazaspiroalkanes generally led to a reduction in affinity. nih.govresearchgate.net

The consequences of these replacements are highly dependent on the specific biological target. While some targets can accommodate the altered geometry and electronics of the bioisostere, others cannot. The loss of activity upon replacing the piperazine ring often highlights its crucial role in maintaining the optimal orientation of the pharmacophoric groups for binding. plos.org

BioisostereExample StructureConsequence on Activity (Example Context)Reference(s)
Homopiperazine1,4-DiazepineRetained nanomolar affinity for σ2 receptors. nih.gov, researchgate.net
EthylenediamineH₂N-CH₂-CH₂-NH₂Loss of whole-cell activity in antitubercular agents. nih.gov
2,5-Diazabicyclo[2.2.1]heptaneBridged bicyclic diamineCan improve binding ability due to rigidity, but sometimes leads to loss of activity. plos.org
DiazaspiroalkanesSpirocyclic diamineGenerally led to a reduction in affinity for σ2 receptors. nih.gov, researchgate.net

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. Conformational analysis of piperazine derivatives helps to understand the spatial arrangement of the key pharmacophoric groups and how this correlates with biological activity.

The rotational freedom around the single bonds, such as the bond connecting the benzyl group to the piperazine ring, also contributes to the molecule's conformational flexibility. The molecule must adopt a low-energy "bioactive conformation" to bind effectively to its target. Computational modeling and conformational analysis can be used to predict these preferred conformations and design more rigid analogs that are "locked" in the bioactive shape, potentially leading to increased potency and selectivity. nih.gov The correlation between a specific conformation and activity allows for the rational design of new compounds with improved pharmacological profiles.

Computational and Theoretical Chemistry Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(4-Trifluoromethylbenzyl)piperazine, docking simulations are employed to forecast its binding affinity and interaction with various biological targets, such as G-protein coupled receptors (GPCRs), enzymes, and transporters.

While specific docking studies exclusively focused on 1-(4-Trifluoromethylbenzyl)piperazine are not extensively documented in publicly available literature, the broader class of piperazine (B1678402) derivatives has been the subject of numerous computational investigations. These studies often target central nervous system (CNS) receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, due to the prevalence of the piperazine scaffold in CNS-active drugs.

The docking process for a compound like 1-(4-Trifluoromethylbenzyl)piperazine would involve:

Preparation of the Ligand: The 3D structure of the molecule is generated and optimized to find its lowest energy conformation.

Preparation of the Receptor: A high-resolution 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy, is prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site.

Docking Algorithm: A scoring function is used to evaluate different binding poses of the ligand within the receptor's active site, predicting the binding energy for each pose.

For 1-(4-Trifluoromethylbenzyl)piperazine, key interactions would likely involve the protonated nitrogen atoms of the piperazine ring forming salt bridges or hydrogen bonds with acidic residues (e.g., aspartic acid) in the receptor binding pocket. The trifluoromethylbenzyl group would likely engage in hydrophobic and aromatic interactions within the pocket. The trifluoromethyl group, being a strong electron-withdrawing group, can also influence the electronic properties of the aromatic ring, potentially leading to specific interactions.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations provide a deeper understanding of a molecule's reactivity, stability, and intermolecular interactions.

For 1-(4-Trifluoromethylbenzyl)piperazine, DFT calculations can determine several key electronic properties:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), susceptible to nucleophilic attack. For 1-(4-Trifluoromethylbenzyl)piperazine, the nitrogen atoms of the piperazine ring would be expected to be regions of negative potential, while the hydrogen atoms attached to them (in the protonated form) would be areas of high positive potential.

Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, which can help in understanding electrostatic interactions with a receptor.

Prediction of Conformational Preferences and Ligand-Receptor Interactions

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Computational methods can predict the most stable conformations of 1-(4-Trifluoromethylbenzyl)piperazine and how it might orient itself within a receptor's binding site.

The piperazine ring typically adopts a stable chair conformation. For 1-(4-Trifluoromethylbenzyl)piperazine, the bulky trifluoromethylbenzyl substituent would preferentially occupy an equatorial position to minimize steric hindrance. The protonation state of the piperazine nitrogens (as in the 2HCl salt) will significantly influence its conformational preferences and interactions.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation would reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and receptor, and the key intermolecular interactions that are maintained throughout the simulation. These interactions would include:

Hydrogen Bonds: Between the piperazine N-H groups and polar residues in the receptor.

Ionic Interactions: Between the positively charged piperazine ring and negatively charged residues.

Hydrophobic Interactions: Involving the benzyl (B1604629) ring and nonpolar residues.

π-π Stacking: Between the aromatic ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor.

In Silico Screening and Lead Optimization of Piperazine Derivatives

In silico screening involves the computational evaluation of large libraries of compounds to identify those that are most likely to bind to a drug target. Piperazine derivatives, including 1-(4-Trifluoromethylbenzyl)piperazine, are often included in such libraries for CNS targets. The process typically involves filtering compounds based on physicochemical properties (Lipinski's rule of five), followed by molecular docking.

Computed properties for 1-(4-Trifluoromethylbenzyl)piperazine are valuable in these screening processes.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 244.26 g/mol Falls within the typical range for orally bioavailable drugs.
XLogP3 2.0Indicates good lipophilicity for membrane permeability.
Hydrogen Bond Donors 1Contributes to binding specificity.
Hydrogen Bond Acceptors 2Contributes to binding specificity.
Polar Surface Area (PSA) 15.27 ŲSuggests good potential for blood-brain barrier penetration.
pKa 9.07 ± 0.10Indicates the molecule will be protonated at physiological pH.

These properties suggest that 1-(4-Trifluoromethylbenzyl)piperazine has a favorable profile for a CNS-active drug candidate.

Lead optimization is the process of modifying a promising compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile. If 1-(4-Trifluoromethylbenzyl)piperazine were identified as a lead, computational chemistry would be instrumental in guiding its optimization. For example, QSAR (Quantitative Structure-Activity Relationship) models could be developed for a series of analogs to predict how different substitutions on the benzyl ring or piperazine ring would affect biological activity. This allows for the rational design of new derivatives with improved therapeutic potential before committing to their chemical synthesis.

Analytical Methodologies in Chemical and Biological Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are indispensable for separating 1-(4-Trifluoromethylbenzyl)piperazine from impurities, synthetic byproducts, and complex biological sample components. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are powerful tools for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds like piperazine (B1678402) derivatives. The analysis of piperazines, including benzylpiperazines, by GC-MS is often straightforward and may not require derivatization, which simplifies sample preparation. europa.eu

In a typical GC-MS analysis of piperazine compounds, a heated gas chromatograph is used to separate the components of a sample, which are then ionized and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint of the compound, aiding in its identification. For benzylpiperazine derivatives, characteristic fragmentation patterns are observed. A common fragmentation pathway for benzylpiperazines involves the cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion (m/z 91), which is often the base peak in the mass spectrum. europa.eu

A study focused on developing a robust GC-MS method for the simultaneous detection of 19 different piperazine-based drugs highlighted the effectiveness of this technique for the chemical characterization of this class of compounds. figshare.com While specific operational parameters for 1-(4-Trifluoromethylbenzyl)piperazine are not detailed in readily available literature, a general GC-MS method for piperazines can be adapted.

Table 1: Illustrative GC-MS Parameters for Piperazine Analysis

ParameterValue
ColumnPhenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Injection ModeSplitless
Inlet Temperature250 °C
Oven ProgramInitial temperature of 80 °C, ramped to 280 °C
MS IonizationElectron Ionization (EI) at 70 eV
MS Scan Rangem/z 40-550

This table presents typical parameters and may require optimization for the specific analysis of 1-(4-Trifluoromethylbenzyl)piperazine 2HCl.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. LC-MS is particularly well-suited for the analysis of piperazine derivatives in biological fluids. nih.gov

Several LC-MS methods have been developed for the detection and quantification of piperazine derivatives in various matrices. For instance, an LC-MS/MS method was developed for the quantitative analysis of 1-benzylpiperazine (B3395278) (BZP) in hair samples. This method utilized a triple quadrupole mass spectrometer and involved a solid-phase extraction for sample cleanup. nih.gov Another study detailed a rapid targeted method for detecting abused piperazine designer drugs using LC-MS. mdpi.com

For the analysis of 1-(4-Trifluoromethylbenzyl)piperazine, a reversed-phase LC method coupled with a mass spectrometer, such as a triple quadrupole or an ion trap, would be appropriate. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid or ammonium (B1175870) formate, would be optimized to achieve good chromatographic separation.

Table 2: Representative LC-MS Parameters for Piperazine Derivative Analysis

ParameterValue
ColumnC18 reversed-phase column (e.g., 150 mm x 2.0 mm, 4 µm particle size)
Mobile PhaseGradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid)
Flow Rate0.2 mL/min
Injection Volume10 µL
Ionization SourceElectrospray Ionization (ESI), positive ion mode
MS DetectionMultiple Reaction Monitoring (MRM) for quantification

This table provides a general set of parameters that would likely be a good starting point for method development for this compound.

Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Products

Spectroscopic techniques are crucial for the structural confirmation of newly synthesized molecules, including 1-(4-Trifluoromethylbenzyl)piperazine and its intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

In the ¹H NMR spectrum of 1-(4-Trifluoromethylbenzyl)piperazine, one would expect to see signals corresponding to the protons on the trifluoromethyl-substituted benzene (B151609) ring, the methylene (B1212753) protons of the benzyl (B1604629) group, and the protons of the piperazine ring. The chemical shifts and coupling patterns of these signals would be characteristic of the compound's structure.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the trifluoromethyl group, the aromatic ring, the benzylic methylene group, and the piperazine ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(4-Trifluoromethylbenzyl)piperazine would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, C-N stretching of the amine, and strong C-F stretching bands associated with the trifluoromethyl group.

Mass Spectrometry (MS): As mentioned in the chromatography sections, MS is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum would show the molecular ion peak and characteristic fragment ions.

Detection and Identification in Preclinical Research Matrices

The detection and identification of 1-(4-Trifluoromethylbenzyl)piperazine in preclinical research matrices, such as plasma and urine, are essential for pharmacokinetic and metabolism studies. These analyses typically involve sample preparation to extract the compound from the complex biological matrix, followed by a sensitive analytical technique for detection and quantification.

Sample Preparation: Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological fluid into an immiscible organic solvent. The choice of solvent and pH are critical for efficient extraction. rsc.org

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent. This method can provide cleaner extracts compared to LLE. nih.gov

Analytical Techniques:

GC-MS: As described previously, GC-MS can be used for the analysis of the compound in biological samples, often after an extraction and sometimes a derivatization step to improve volatility and chromatographic properties. mdma.chnih.gov

LC-MS/MS: This is often the method of choice for the analysis of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. nih.gov Studies on the detection of BZP and TFMPP in urine have demonstrated the utility of LC-MS for this purpose. nih.govoup.com

The development of a validated analytical method for the determination of 1-(4-Trifluoromethylbenzyl)piperazine in preclinical matrices would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Future Directions and Research Perspectives

Exploration of Novel Biological Targets for Piperazine (B1678402) Derivatives

The piperazine scaffold is a well-established pharmacophore present in numerous approved drugs, demonstrating its versatility in interacting with a wide range of biological targets. Historically, piperazine derivatives have been investigated for their effects on the central nervous system (CNS), particularly as ligands for neurotransmitter receptors. Research into related compounds, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), has shown significant activity at serotonin (B10506) (5-HT) receptors, including agonism at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C subtypes. esmed.orgmdpi.com This suggests that 1-(4-Trifluoromethylbenzyl)piperazine could also modulate serotonergic pathways, a key area for future investigation.

Beyond the well-trodden path of CNS receptors, emerging research is broadening the scope of biological targets for piperazine derivatives. Studies have identified promising activity in diverse therapeutic areas:

Oncology: Certain piperazine compounds have demonstrated potent cytotoxic effects against various cancer cell lines, potentially through mechanisms like inducing apoptosis or generating reactive oxygen species.

Infectious Diseases: The piperazine core has been incorporated into novel agents with significant antibacterial, antifungal, and antiparasitic properties. researchgate.net

Metabolic Disorders: More recent explorations have shown that some aryl piperazine derivatives can act as dipeptidyl peptidase-4 (DPP-4) inhibitors or α-glucosidase inhibitors, highlighting their potential in developing new treatments for diabetes. mdpi.com

Pain and Inflammation: Dual-targeting piperazine derivatives have been identified as antagonists for both histamine (B1213489) H3 and sigma-1 receptors, which are implicated in pain signaling pathways, offering a promising avenue for novel analgesics. nih.gov

Future exploration for compounds like 1-(4-Trifluoromethylbenzyl)piperazine 2HCl will likely involve high-throughput screening against a wider array of receptors, enzymes, and ion channels to uncover novel therapeutic opportunities beyond their traditional application in neuropharmacology.

Table 1: Selected Biological Targets of Piperazine Derivatives

Therapeutic Area Example Biological Target(s)
Neuropsychiatry Serotonin (5-HT) Receptors, Sigma-1 Receptor
Pain Histamine H3 Receptor, Sigma-1 Receptor
Metabolic Disease DPP-4, α-glucosidase
Infectious Disease Bacterial and Fungal Cellular Targets

Advancements in Asymmetric Synthesis of Chiral Derivatives

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), which can have markedly different pharmacological and toxicological profiles. The development of stereoselective or asymmetric synthesis methods to produce a single desired enantiomer is a critical goal in medicinal chemistry. For piperazine derivatives, where substitution on the ring can create chiral centers, advancements in asymmetric synthesis are paramount.

Current research has established several effective strategies for the synthesis of chiral piperazines. One prominent method is the palladium-catalyzed asymmetric hydrogenation of pyrazine-2-ols, which provides a reliable route to chiral disubstituted piperazin-2-ones with excellent control over both diastereoselectivity and enantioselectivity. frontiersin.org These intermediates can then be readily converted to the corresponding chiral piperazines.

Other innovative approaches include:

The use of chiral auxiliaries, such as (R)-(−)-phenylglycinol, to guide the stereochemical outcome of the reaction sequence.

Multi-step synthetic routes that employ key reactions like asymmetric 1,3-dipolar cycloaddition to establish the desired stereochemistry early in the process.

The development of novel methodologies for creating highly functionalized, trisubstituted chiral piperazine structures from aziridine-based precursors.

Future work in this area will focus on developing more efficient, scalable, and versatile catalytic systems that can be applied to a broader range of substrates, including those needed for the synthesis of specific chiral versions of 1-(4-Trifluoromethylbenzyl)piperazine. This will enable detailed structure-activity relationship (SAR) studies to determine if one enantiomer possesses a superior therapeutic profile.

Development of Advanced In Vitro and In Vivo Preclinical Models for Activity Profiling

The translation of a promising compound from the laboratory to the clinic is heavily reliant on the predictive power of preclinical models. For CNS-active compounds like piperazine derivatives, traditional 2D cell cultures and animal models often fail to fully recapitulate the complexity of the human brain and its associated diseases. stanford.edu This has spurred the development of more sophisticated and physiologically relevant model systems.

A significant leap forward in this domain is the emergence of three-dimensional (3D) brain organoids derived from human pluripotent stem cells (hPSCs). nih.govnih.gov These self-organizing structures can mimic aspects of human brain development, cellular diversity, and tissue architecture, offering a superior platform for studying neurodevelopmental and neurodegenerative disorders. frontiersin.orgupenn.edu Brain organoid models have already been successfully used to recapitulate key features of Alzheimer's disease pathophysiology, such as amyloid plaque-like structures. frontiersin.org

Future preclinical profiling of this compound and related compounds will increasingly utilize these advanced models:

Human Brain Organoids: To assess the compound's efficacy and neurotoxicity in a human-relevant 3D microenvironment, providing more accurate data than traditional monolayer cultures. stanford.edunih.gov

Microfluidic "Organ-on-a-Chip" Systems: These models can integrate neuronal cultures with other cell types (e.g., astrocytes, microglia) to study complex cell-cell interactions and the compound's effect on neuroinflammation or blood-brain barrier integrity.

Disease-Specific iPSC Models: Using induced pluripotent stem cells (iPSCs) derived from patients with specific neurological disorders to generate organoids, allowing for the testing of the compound's therapeutic potential in a genetically relevant context.

These advanced models promise to improve the predictability of preclinical studies, reducing the reliance on animal models and accelerating the identification of the most promising drug candidates.

Integration of Omics Technologies for Mechanistic Insights into Compound Action

Understanding a compound's precise mechanism of action is crucial for its development and optimization. Omics technologies, which allow for the global analysis of entire sets of biological molecules, offer powerful tools to achieve this. By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain an unbiased, system-wide view of the cellular response to a compound.

While specific omics studies on 1-(4-Trifluoromethylbenzyl)piperazine are not yet widely reported, this represents a critical future direction. The application of these technologies could provide profound insights:

Transcriptomics (RNA-seq): Can identify all genes whose expression is altered following treatment with the compound. This can reveal the primary signaling pathways modulated by the drug and uncover unexpected off-target effects. For instance, a transcriptomic analysis of piperine (B192125) biosynthesis in Piper chaba successfully identified key genes and transcription factors involved in the metabolic pathway. biorxiv.org

Proteomics: Measures changes in protein levels and post-translational modifications, providing a functional readout of the compound's effects that is often more directly linked to phenotype than transcriptomic data.

Metabolomics: Analyzes the complete set of small-molecule metabolites, offering a real-time snapshot of the physiological state of a cell or organism and how it is perturbed by the compound. Studies on the metabolism of the related compound TFMPP have already used mass spectrometry to identify key metabolic pathways. nih.gov

By integrating data from these different omics layers, researchers can construct comprehensive models of the compound's mechanism of action, identify novel biomarkers of efficacy or toxicity, and generate new hypotheses for its therapeutic application.

Application in Chemical Biology as Research Probes

Beyond their direct therapeutic potential, compounds with well-defined biological activity can be invaluable tools in chemical biology. As research probes, they can be used to selectively perturb and study specific proteins or pathways within complex biological systems. The pharmacology of related compounds like TFMPP, with its known activity at multiple serotonin receptors, demonstrates the potential of this chemical class as tool compounds for studying the serotonergic system. esmed.org

The development of 1-(4-Trifluoromethylbenzyl)piperazine and its analogs into chemical probes is a promising future direction. This could involve several strategies:

Development of Selective Ligands: Through medicinal chemistry efforts, the piperazine scaffold can be modified to create analogs with high selectivity for a single biological target (e.g., a specific 5-HT receptor subtype). Such a selective probe would be instrumental in dissecting the physiological role of that specific target.

Affinity-Based Probes: Attaching a reactive group to the compound can create a probe that covalently binds to its target protein. This allows for the identification and isolation of the target protein from complex biological samples, a technique known as affinity-based protein profiling.

Fluorescent Probes: Conjugating the compound to a fluorescent dye would allow for the visualization of its target receptor's location and trafficking within living cells using advanced microscopy techniques.

By developing this compound into a suite of chemical biology tools, researchers can gain deeper insights into the fundamental biological processes it modulates, which can, in turn, inform future drug discovery efforts.

Q & A

Basic: What are the standard synthetic protocols for preparing 1-(4-trifluoromethylbenzyl)piperazine 2HCl, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves alkylation of piperazine with a substituted benzyl halide. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized by reacting piperazine with 2-fluorobenzyl bromide in DMF using K₂CO₃ as a base, followed by acidification with HCl to form the dihydrochloride salt . Key steps include:

  • Alkylation : Propargyl bromide or benzyl halides are added dropwise to the piperazine solution under reflux (6–7 hours).
  • Purification : Crude products are extracted with methylene chloride or ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography (ethyl acetate/hexane gradients) .
  • Characterization : Intermediates are confirmed using ¹H/¹³C NMR (e.g., δ 3.80 ppm for N–CH₂ groups) and LCMS (e.g., m/z 397.16 for triazole derivatives) .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

  • Analytical Techniques :
    • Elemental Analysis : Compare calculated vs. experimental values for C, H, N, and F (e.g., C: 60.60% calculated vs. 59.15% observed) .
    • Chromatography : TLC (hexane/ethyl acetate, 1:2) monitors reaction progress; HPLC ensures >95% purity .
    • Spectroscopy : ¹H NMR detects proton environments (e.g., aromatic protons at δ 7.32–7.00 ppm), while ¹³C NMR confirms trifluoromethyl carbons (δ 115–125 ppm) .

Advanced: How can reaction conditions be optimized to improve yields of 1-(4-trifluoromethylbenzyl)piperazine derivatives?

Methodological Answer:

  • Catalyst Screening : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) enhances triazole formation yields (>90%) .
  • Solvent Systems : A DCM:H₂O (2:1) biphasic system minimizes side reactions during click chemistry .
  • Microwave Assistance : Microwave irradiation (50°C, 200 W) reduces reaction times for benzoylation steps from 24 hours to 10 minutes .

Advanced: What strategies resolve contradictions in cytotoxicity data for piperazine derivatives across different studies?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., MDA-MB-231 vs. HeLa) and incubation times (24–48 hours) .
    • Validate via MTT assays with positive controls (e.g., doxorubicin).
  • Salt Form Effects : Compare hydrochloride salts (improved solubility) vs. free bases, as salt forms may alter IC₅₀ values by 2–3× .
  • Purity Verification : Contradictions may arise from impurities; re-test compounds after HPLC purification .

Advanced: How can molecular docking studies predict the binding affinity of this compound to tyrosine kinases?

Methodological Answer:

  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Protocol :
    • Protein Preparation : Retrieve kinase structures (e.g., EGFR, PDB ID: 1M17) and remove water/ligands.
    • Grid Generation : Focus on ATP-binding pockets (coordinates: x=15.4, y=22.1, z=18.9).
    • Docking Parameters : Set exhaustiveness to 20; validate with RMSD <2.0 Å for re-docked ligands .
  • Key Interactions : Trifluoromethyl groups may form hydrophobic contacts with Val 702 or hydrogen bonds with Lys 721 .

Advanced: What structural modifications enhance the metabolic stability of 1-(4-trifluoromethylbenzyl)piperazine derivatives?

Methodological Answer:

  • Fluorine Substitution : Introduce electron-withdrawing groups (e.g., 4-CF₃) to reduce CYP450-mediated oxidation .
  • Piperazine Ring Rigidity : Replace flexible piperazine with piperidine or morpholine to limit conformational flexibility .
  • Prodrug Design : Convert amines to carbamates or acyloxymethyl esters for sustained release .

Advanced: How do researchers validate enzyme inhibition mechanisms for piperazine-based kinase inhibitors?

Methodological Answer:

  • Kinase Assays : Use ADP-Glo™ kits to measure ATP consumption in dose-response studies (IC₅₀ determination) .
  • Mutagenesis Studies : Compare wild-type vs. mutant kinases (e.g., T790M EGFR) to identify critical binding residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm competitive inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.